molecular formula C10H13BrO3 B8176866 1-Bromo-3-methoxy-2-(2-methoxyethoxy)benzene

1-Bromo-3-methoxy-2-(2-methoxyethoxy)benzene

Cat. No.: B8176866
M. Wt: 261.11 g/mol
InChI Key: GCMGMNDRZKLMEI-UHFFFAOYSA-N
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Description

1-Bromo-3-methoxy-2-(2-methoxyethoxy)benzene is an organic compound with the molecular formula C10H13BrO3 It is a derivative of benzene, where the bromine atom is substituted at the first position, a methoxy group at the third position, and a 2-(2-methoxyethoxy) group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-methoxy-2-(2-methoxyethoxy)benzene can be synthesized through a multi-step process. One common method involves the bromination of 3-methoxy-2-(2-methoxyethoxy)benzene. The reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron (Fe) or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with efficient purification techniques such as distillation or recrystallization, ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-methoxy-2-(2-methoxyethoxy)benzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the bromine atom, forming 3-methoxy-2-(2-methoxyethoxy)benzene, using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of 3-methoxy-2-(2-methoxyethoxy)benzene.

Scientific Research Applications

1-Bromo-3-methoxy-2-(2-methoxyethoxy)benzene has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: Employed in the development of novel materials with specific properties, such as polymers and liquid crystals.

    Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicinal Chemistry: Explored for its potential use in drug discovery and development, particularly as a building block for bioactive compounds.

Mechanism of Action

The mechanism of action of 1-Bromo-3-methoxy-2-(2-methoxyethoxy)benzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In oxidation reactions, the methoxy groups are targeted by oxidizing agents, leading to the formation of aldehydes or carboxylic acids. The compound’s interactions with biological targets would depend on its structure and functional groups, influencing its binding affinity and activity.

Comparison with Similar Compounds

1-Bromo-3-methoxy-2-(2-methoxyethoxy)benzene can be compared with similar compounds such as:

    1-Bromo-2-(2-methoxyethoxy)ethane: Similar structure but lacks the aromatic benzene ring, making it less stable and less versatile in organic synthesis.

    1-Bromo-2-(methoxymethoxy)ethane: Another similar compound with different substituents, affecting its reactivity and applications.

    2-Bromoethyl methyl ether: A simpler structure with different reactivity and applications compared to this compound.

Properties

IUPAC Name

1-bromo-3-methoxy-2-(2-methoxyethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO3/c1-12-6-7-14-10-8(11)4-3-5-9(10)13-2/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMGMNDRZKLMEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC=C1Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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